2-(Hydroxymethyl)butane-1,3-diol, sodium salt
Description
2-(Hydroxymethyl)butane-1,3-diol, sodium salt, is a sodium derivative of a branched polyol containing hydroxyl groups at positions 1, 3, and a hydroxymethyl group at position 2 on a four-carbon backbone. Sodium salts of polyols are typically synthesized to enhance water solubility, making them valuable in pharmaceuticals, cosmetics, and biochemical buffers .
Properties
CAS No. |
68683-36-3 |
|---|---|
Molecular Formula |
C5H11NaO3 |
Molecular Weight |
142.13 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-(hydroxymethyl)butan-1-olate |
InChI |
InChI=1S/C5H11O3.Na/c1-4(8)5(2-6)3-7;/h4-6,8H,2-3H2,1H3;/q-1;+1 |
InChI Key |
GBVRETNNIAAVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)C[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)butane-1,3-diol, sodium salt typically involves the reaction of n-butyraldehyde with formaldehyde under alkaline conditions. This aldol condensation reaction produces the desired diol, which is then converted to its sodium salt form. The reaction solution is concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of 2-(hydroxymethyl)butane-1,3-diol, sodium salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)butane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent diol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields the parent diol.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is employed as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds in research laboratories.
Biology
In biochemical assays, this compound acts as a stabilizing agent for enzymes and proteins. Its ability to form hydrogen bonds with functional groups enhances the stability and integrity of biological molecules under various conditions.
Medicine
The compound has been investigated for potential therapeutic properties. It is also utilized as an excipient in pharmaceutical formulations, enhancing the efficacy of drug delivery systems.
Industry
In industrial applications, it is used in the production of polymers, resins, and other chemicals. Its properties contribute to improved performance characteristics in various products.
Antioxidant Properties
Research indicates that related compounds exhibit antioxidant activity. These antioxidants are essential in neutralizing free radicals that can cause cellular damage. Incorporating such compounds into dietary supplements may offer health benefits.
Antimicrobial Activity
In vitro studies have shown that 2-(hydroxymethyl)butane-1,3-diol, sodium salt possesses antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential use in medical applications.
Cosmetic Applications
A safety assessment of alkane diols concluded that 2-(hydroxymethyl)butane-1,3-diol is safe for cosmetic use at typical concentrations. The study highlighted its moisturizing properties and ability to enhance skin penetration of other active ingredients.
Pharmaceutical Formulations
In pharmaceutical research, this compound has been explored as a penetration enhancer in topical formulations. It significantly increases the absorption of active ingredients through the skin barrier in vitro.
Toxicity Studies
Toxicological evaluations indicate low toxicity levels for 2-(hydroxymethyl)butane-1,3-diol. Dermal penetration studies using human cadaver skin showed minimal absorption rates, confirming its safety for topical application.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)butane-1,3-diol, sodium salt involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups. This stabilization effect is crucial for maintaining the activity and integrity of biological molecules under various conditions .
Comparison with Similar Compounds
Structural Analogs
a) Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol)
- Structure: Contains a propane backbone (3 carbons) with amino and hydroxymethyl groups.
- Its sodium derivative would enhance solubility in aqueous systems.
- Applications : Widely used as a buffer (pH 7–9) in molecular biology and pharmaceuticals .
b) Bis-Tris (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol)
- Structure : Similar to Tris but with additional hydroxyethyl groups.
- Sodium Salt: Not explicitly mentioned, but sodium derivatives would likely stabilize the compound in acidic conditions.
- Applications: Effective buffer in pH 6–7 range, used in protein studies and diagnostic kits .
- Key Difference : The target compound’s butane chain may offer greater conformational flexibility compared to Bis-Tris’s rigid propane backbone .
c) Pentaerythritol Derivatives (2,2-Bis(hydroxymethyl)propane-1,3-diol)
- Structure : Symmetric tetraol with a central carbon.
- Sodium Salt : Pentaerythritol sodium salt () is used in flame retardants and polymer synthesis.
- Applications : Crosslinking agent in coatings and adhesives.
- Key Difference : The target compound’s asymmetry and sodium counterion may enhance solubility for biomedical applications .
Functional Analogs
a) DL-3-Hydroxybutyric Acid Sodium Salt
- Structure : Sodium salt of a β-hydroxy acid.
- Applications : Energy substrate in ketogenic diets and biodegradable polymers.
- Comparison : Unlike the target compound, this is a linear hydroxy acid with a single hydroxyl group, limiting its chelation properties .
b) Butylene Glycol (Butane-1,3-diol)
- Structure : Linear diol without hydroxymethyl branching.
- Applications : Humectant in cosmetics and solubilizer in pharmaceuticals.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility in Water | Effective pH Range | Key Applications |
|---|---|---|---|---|
| 2-(Hydroxymethyl)butane-1,3-diol, Na (Inferred) | ~196* | High | 6–8 (estimated) | Buffers, Drug delivery |
| Tris (Free base) | 121.14 | 550 g/L | 7–9 | Biochemical buffers |
| Bis-Tris (Free base) | 209.24 | 800 g/L | 6–7 | Protein stabilization |
| DL-3-Hydroxybutyric Acid, Na | 126.09 | 1,000 g/L | N/A | Biomedical polymers |
| Pentaerythritol, Na | ~182* | Moderate | N/A | Flame retardants |
*Estimated based on structural analogs.
Biological Activity
2-(Hydroxymethyl)butane-1,3-diol, sodium salt, also known as sodium 3-hydroxy-2-(hydroxymethyl)butan-1-olate, is a compound with significant biological activity. It has garnered attention in various fields including pharmaceuticals and cosmetics due to its unique properties and potential applications.
- Molecular Formula : C₅H₁₁NaO₃
- Molecular Weight : 142.13 g/mol
- Boiling Point : 286.7 °C at 760 mmHg
- CAS Number : 68683-36-3
These properties indicate that the compound is a stable, low-toxicity substance suitable for various applications.
Antioxidant Properties
Research has shown that compounds similar to 2-(hydroxymethyl)butane-1,3-diol exhibit antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. A study demonstrated that related compounds effectively scavenge free radicals, suggesting potential health benefits when incorporated into dietary supplements or functional foods .
Antimicrobial Activity
The sodium salt of 2-(hydroxymethyl)butane-1,3-diol has been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. For instance, the compound showed effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for skin infections .
Case Studies
- Cosmetic Applications : A safety assessment conducted on alkane diols, including 2-(hydroxymethyl)butane-1,3-diol, concluded that these compounds are safe for use in cosmetics at typical concentrations. The study highlighted their moisturizing properties and ability to enhance skin penetration of other active ingredients .
- Pharmaceutical Formulations : In pharmaceutical research, the compound has been explored as a penetration enhancer in topical formulations. It was found to significantly increase the absorption of active ingredients through the skin barrier in vitro, making it a valuable additive in transdermal drug delivery systems .
Toxicity Studies
Toxicological evaluations have indicated low toxicity levels associated with 2-(hydroxymethyl)butane-1,3-diol. Dermal penetration studies using human cadaver skin showed minimal absorption rates, suggesting that it is safe for topical application .
Research Findings Summary Table
Q & A
Q. What analytical methods are recommended to confirm the identity and purity of 2-(Hydroxymethyl)butane-1,3-diol, sodium salt?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify structural integrity. Compare peaks with reference spectra of analogous compounds (e.g., tris(hydroxymethyl)aminomethane derivatives) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., at 210 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
- Elemental Analysis: Quantify sodium content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometric consistency .
Q. How should researchers optimize solubility for experimental applications?
Methodological Answer:
- Solvent Screening: Test solubility in aqueous buffers (e.g., phosphate, Tris-HCl) and polar aprotic solvents (e.g., DMSO) using gravimetric analysis. For example, dissolve 10 mg/mL aliquots under sonication (30 min, 40°C) and centrifuge to isolate insoluble residues .
- pH Adjustment: Explore solubility across pH 5–9 using sodium malate (pH 5), MES (pH 6), or Tris-HCl (pH 7–9) buffers, as pH-dependent solubility trends are common in polyol salts .
Q. What are the best practices for long-term storage to maintain stability?
Methodological Answer:
- Desiccation: Store in airtight containers with desiccants (e.g., silica gel) at 4°C to prevent hygroscopic degradation.
- Light Protection: Use amber vials to avoid photolytic decomposition, as hydroxylated compounds are often light-sensitive .
- Stability Monitoring: Periodically assess purity via HPLC and thermal gravimetric analysis (TGA) to detect moisture uptake or decomposition .
Advanced Research Questions
Q. How can batch-to-batch variability impact sensitive bioassays, and how can it be mitigated?
Methodological Answer:
- Root Causes: Variability in sodium content, residual solvents, or hydroxyl group oxidation can alter bioassay outcomes (e.g., enzyme inhibition studies) .
- Mitigation Strategies:
- Batch Pre-Screening: Require suppliers to provide HPLC chromatograms and ICP-MS sodium quantification for each batch .
- In-House Normalization: Adjust concentrations based on peptide content analysis (analogous to peptide batch standardization) to ensure consistency in molarity-driven assays .
Q. How does buffer selection influence the compound’s performance in enzymatic assays?
Methodological Answer:
- Buffer Compatibility: Test enzymatic activity in buffers like Bis-Tris (pH 6.5), sodium succinate (pH 5.5), or CHES (pH 9.5). For example, in PRTase assays, sodium malate (pH 5) showed reduced activity compared to Tris-HCl (pH 7), suggesting pH-dependent interference with enzyme-cofactor interactions .
- Ionic Strength Effects: Compare activity in low-ionic-strength buffers (e.g., 10 mM Tris-HCl) vs. high-ionic-strength buffers (e.g., 100 mM phosphate) to identify nonspecific salt effects .
Q. How can researchers design experiments to resolve contradictory data on the compound’s stability under oxidative conditions?
Methodological Answer:
- Controlled Replicates: Repeat experiments with freshly prepared solutions and inert atmosphere (N/Ar) to isolate oxidative vs. hydrolytic degradation pathways.
- Advanced Analytics: Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation products (e.g., oxidized diol derivatives) and correlate with assay conditions .
- Cross-Validation: Compare results across multiple labs using standardized protocols (e.g., USP-grade reagents) to rule out methodological discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
